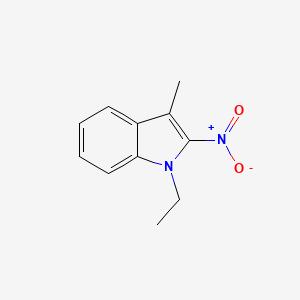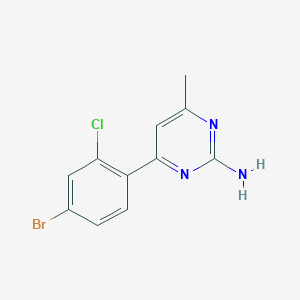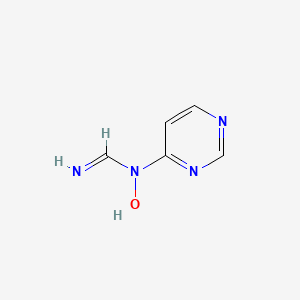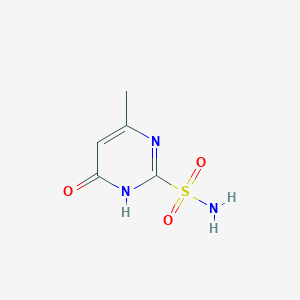
4-Methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide typically involves the Biginelli condensation reaction. This reaction uses thiophene-2-carbaldehyde, cyano ethylacetate, and thiourea as starting materials. The intermediate product is then methylated using methyl iodide and potassium carbonate in dimethylformamide (DMF). The final product is obtained by refluxing the intermediate with hydrazine hydrate in ethanol .
Industrial Production Methods
the Biginelli condensation reaction is a common method used in the synthesis of pyrimidine derivatives, which can be scaled up for industrial production .
化学反应分析
Types of Reactions
4-Methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines .
科学研究应用
4-Methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly for matrix metalloproteinases (MMPs).
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, hypertension, and microbial infections.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
作用机制
The mechanism of action of 4-Methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide involves its interaction with specific molecular targets. For example, it acts as an inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid. This inhibition is achieved through hydrogen bonding, π-π stacking, and hydrophobic interactions with key residues in the enzyme’s active site .
相似化合物的比较
Similar Compounds
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: Another pyrimidine derivative with similar biological activities.
2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acids: Known for their xanthine oxidase inhibitory activity
Uniqueness
4-Methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonamide group enhances its solubility and potential for hydrogen bonding, making it a versatile compound for various applications .
属性
分子式 |
C5H7N3O3S |
|---|---|
分子量 |
189.20 g/mol |
IUPAC 名称 |
4-methyl-6-oxo-1H-pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C5H7N3O3S/c1-3-2-4(9)8-5(7-3)12(6,10)11/h2H,1H3,(H2,6,10,11)(H,7,8,9) |
InChI 键 |
AKXAXOWLSWGIQI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)NC(=N1)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



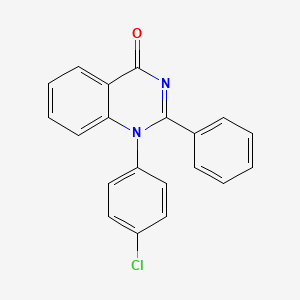
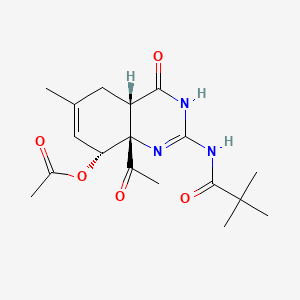
![4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13099731.png)


![2-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13099742.png)

